(S)-2-Amino-N-(3-(trifluoromethyl)benzyl)propanamide

Description

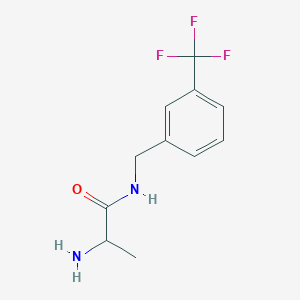

(S)-2-Amino-N-(3-(trifluoromethyl)benzyl)propanamide is a chiral alaninamide derivative characterized by a propanamide backbone with an (S)-configured amino group and a 3-(trifluoromethyl)benzyl substituent on the nitrogen. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making this compound a candidate for drug discovery, particularly in targeting central nervous system (CNS) disorders or receptor-modulated pathways . Its synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling, yielding high purity (≥95%) and efficiency (≥94% yield) under optimized conditions .

Properties

IUPAC Name |

2-amino-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c1-7(15)10(17)16-6-8-3-2-4-9(5-8)11(12,13)14/h2-5,7H,6,15H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCNXHQIPZRWSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC(=CC=C1)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-(trifluoromethyl)benzyl)propanamide typically involves the reaction of 3-(trifluoromethyl)benzylamine with (S)-2-bromo-propanamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-(trifluoromethyl)benzyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group, using reagents like sodium hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydride, potassium carbonate.

Solvents: Dimethylformamide, tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

(S)-2-Amino-N-(3-(trifluoromethyl)benzyl)propanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-(trifluoromethyl)benzyl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of (S)-2-amino-N-(3-(trifluoromethyl)benzyl)propanamide are influenced by its substitution pattern. Below is a comparative analysis with key analogs:

Substituent Position and Electronic Effects

- Compound 30 (2-amino-N-(4-((3-(trifluoromethyl)benzyl)oxy)benzyl)propanamide): Differs by an additional benzyloxy group at the para position of the benzyl ring. This increases molecular weight (C₁₈H₁₉F₃N₂O₂ vs. C₁₁H₁₂F₃N₂O) and reduces lipophilicity (clogP: ~2.5 vs.

- (S)-2-Amino-N-(4-((2-(trifluoromethyl)benzyl)oxy)benzyl)propanamide (29): The ortho-CF₃ substitution introduces steric hindrance, reducing binding affinity to opioid receptors compared to meta-substituted analogs .

- (S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide: Replacing CF₃ with a nitro group (electron-withdrawing but less lipophilic) decreases metabolic stability (t₁/₂: ~2 h vs. ~6 h for CF₃ analogs) .

Core Structure Modifications

- Tetrahydroquinoline (THQ) Derivatives (4b, 4j): Compounds like 4b incorporate a THQ core instead of a benzyl group, enhancing μ-opioid receptor (MOR) binding (Ki: 12 nM vs. >1 µM for the target compound). The THQ core improves conformational rigidity, favoring receptor interaction .

- >10 µM for the target) .

Physicochemical and Pharmacokinetic Profiles

Pharmacological Activity

Q & A

Q. What in vivo models are suitable for evaluating the compound’s efficacy and pharmacokinetic profile?

- Methodological Answer : Rodent models (e.g., maximal electroshock seizure test for anticonvulsant activity) are widely used. Dose-response studies (1–100 mg/kg, intraperitoneal administration) should assess efficacy and toxicity. Pharmacokinetic parameters (Cmax, T½) can be quantified via LC-MS/MS analysis of plasma samples . For neurodegenerative applications, transgenic Alzheimer’s models (e.g., APP/PS1 mice) may test amyloid aggregation inhibition, similar to guanidinyl tryptophan derivatives .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) can model ligand-receptor interactions over time, while density functional theory (DFT) calculations predict electronic properties influencing binding affinity. For example, MD simulations of analogous compounds revealed stable binding to amyloid-β fibrils, correlating with experimental inhibition rates (e.g., 87% at 100 μM) .

Q. What strategies mitigate off-target effects during biological assays?

- Methodological Answer : Counter-screening against related receptors/enzymes (e.g., kinase panels) and selectivity assays (e.g., radioligand displacement for opioid receptors) are critical. For instance, mixed-efficacy μ-opioid agonists/δ-opioid antagonists require dual-binding assays to validate target specificity .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.